H-Ser(tBu)-OMe.TosOH

Catalog No.
S13662178
CAS No.
M.F
C15H25NO6S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser(tBu)-OMe.TosOH

Product Name

H-Ser(tBu)-OMe.TosOH

IUPAC Name

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;4-methylbenzenesulfonic acid

Molecular Formula

C15H25NO6S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C8H17NO3.C7H8O3S/c1-8(2,3)12-5-6(9)7(10)11-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,9H2,1-4H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1

InChI Key

NYWGGXRHXSWCLX-RGMNGODLSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OCC(C(=O)OC)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC[C@@H](C(=O)OC)N

H-Ser(tBu)-OMe.TosOH, also known as O-tert-Butyl-L-serine methyl ester tosylate, is a significant organic compound in the fields of biochemistry and pharmaceutical research. This compound serves primarily as a protecting group for the hydroxyl group of serine during peptide synthesis and protein engineering. The presence of the tert-butyl group enhances the stability of the serine residue, preventing unwanted side reactions during chemical transformations. The tosylate group also facilitates nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .

  • Substitution Reactions: The tosylate group can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and regenerate serine.
  • Deprotection: The tert-butyl group can be removed under acidic conditions, restoring the free hydroxyl group of serine, which is crucial for subsequent reactions in peptide synthesis .

H-Ser(tBu)-OMe.TosOH primarily acts as a protecting group in biochemical applications. Its role is crucial in peptide synthesis, where it helps maintain the integrity of serine residues during the coupling processes. By temporarily masking the hydroxyl group, it prevents undesired reactions that could lead to side products. This controlled protection and deprotection mechanism is essential for producing peptides with high purity and specificity .

The synthesis of H-Ser(tBu)-OMe.TosOH typically involves the following steps:

  • Formation of Serine Methyl Ester Hydrochloride: L-serine is reacted with hydrochloric acid in methanol to form L-serine methyl ester hydrochloride.
  • Protection with Tert-Butyl Chloroformate: The serine methyl ester is treated with tert-butyl chloroformate to introduce the tert-butyl protecting group.
  • Tosylation: The resulting compound is then treated with tosyl chloride to form H-Ser(tBu)-OMe.TosOH. This process requires careful control of reaction conditions to ensure high yields and purity .

H-Ser(tBu)-OMe.TosOH has several applications in scientific research:

  • Peptide Synthesis: It is widely used as a protecting group for serine residues during peptide assembly.
  • Protein Engineering: The compound facilitates modifications to proteins, enabling detailed studies on protein structure and function.
  • Pharmaceutical Research: It plays a role in developing peptide-based drugs and other bioactive compounds .

Research involving H-Ser(tBu)-OMe.TosOH often focuses on its interactions within synthetic pathways and its effectiveness as a protecting group. Studies have shown that its use significantly improves yields in peptide synthesis by minimizing side reactions associated with unprotected hydroxyl groups. Additionally, its compatibility with various coupling reagents makes it a preferred choice among chemists working on complex peptide sequences .

Several compounds share structural or functional similarities with H-Ser(tBu)-OMe.TosOH. Here are a few notable examples:

Compound NameStructure/FunctionalitySimilarity Level
H-Ser(tBu)-OHO-tert-Butyl-L-serine; lacks tosylate groupHigh
H-Leu-OtBu·TosOHProtecting group for leucine; similar protective functionHigh
O-Fmoc-L-serineAnother protecting group for serine; used in peptide synthesisModerate
H-Gly-OtBu·TosOHProtecting group for glycine; similar applicationHigh
H-Pro-OtBu·TosOHProtecting group for proline; similar protective functionHigh

H-Ser(tBu)-OMe.TosOH stands out due to its specific application in serine protection, which is critical in synthesizing peptides that require precise modifications at serine residues. Its unique combination of stability and reactivity makes it an invaluable tool in synthetic organic chemistry and biochemistry .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

347.14025869 g/mol

Monoisotopic Mass

347.14025869 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

Explore Compound Types